Enalaprilat dihydrate

Descripción general

Descripción

Enalaprilat is the active metabolite of enalapril, a widely used antihypertensive agent. It is the first dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor developed to overcome the limitations of captopril, the first ACE inhibitor. Enalaprilat is known for its potent inhibition of ACE, which plays a crucial role in regulating blood pressure by converting angiotensin I to the vasoconstrictor angiotensin II .

Mecanismo De Acción

Target of Action

It primarily targets the Angiotensin Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid balance .

Pharmacokinetics

Enalapril, the prodrug of enalaprilat, is rapidly biotransformed into enalaprilat in vivo . The onset of action usually occurs within fifteen minutes of administration with the maximum effect occurring within one to four hours . The elimination of enalaprilat is primarily renal, with more than 90 percent of an administered dose recovered in the urine as unchanged drug within 24 hours .

Action Environment

The action of enalaprilat can be influenced by various environmental factors. For instance, renal impairment, particularly creatinine clearance less than 20 mL/min, results in significant accumulation of enalaprilat and necessitates dosage reduction . Additionally, the action of enalaprilat may be affected by the patient’s hydration status, as symptomatic postural hypotension might be anticipated in volume-depleted patients .

Análisis Bioquímico

Biochemical Properties

Enalaprilat is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II . As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein by Enalaprilat results in reduced blood pressure and blood fluid volume .

Cellular Effects

Enalaprilat injection results in the reduction of both supine and standing systolic and diastolic blood pressure, usually with no orthostatic component . Symptomatic postural hypotension is therefore infrequent, although it might be anticipated in volume-depleted patients .

Molecular Mechanism

Enalaprilat exerts its effects at the molecular level by inhibiting the ACE, which prevents the transformation of angiotensin I into angiotensin II . This leads to a decrease in blood pressure and blood fluid volume .

Temporal Effects in Laboratory Settings

In a retrospective cohort of acute hypertensive heart failure patients, bolus IV enalaprilat resulted in a substantial reduction in systolic BP without adverse effect . By 3 hours post-enalaprilat, systolic blood pressure had decreased substantially .

Dosage Effects in Animal Models

Single oral doses of enalapril above 1,000 mg/kg and ≥1,775 mg/kg were associated with lethality in mice and rats, respectively .

Metabolic Pathways

Enalaprilat is primarily metabolized by renal excretion without further metabolism . About 60% of the absorbed dose is extensively hydrolyzed to enalaprilat via de-esterification mediated by hepatic esterases .

Transport and Distribution

Enalaprilat is poorly absorbed following oral administration, and is therefore only available as an intravenous injection . Enalaprilat is approximately 50% bound to plasma proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Enalaprilat is synthesized through a series of chemical reactions starting from L-proline. The key steps involve the formation of a peptide bond between L-proline and a phenylpropylamine derivative, followed by the introduction of a carboxylic acid group. The synthetic route typically involves:

- Protection of the amino group of L-proline.

- Coupling with a phenylpropylamine derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC).

- Deprotection of the amino group.

- Introduction of the carboxylic acid group through oxidation reactions .

Industrial Production Methods: Industrial production of enalaprilat involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes:

- Bulk synthesis of intermediates.

- Purification through crystallization or chromatography.

- Quality control to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Enalaprilat undergoes several types of chemical reactions, including:

Oxidation: Introduction of carboxylic acid groups.

Reduction: Conversion of intermediates to more stable forms.

Substitution: Replacement of functional groups to achieve the desired structure

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products: The major product of these reactions is enalaprilat itself, with intermediate compounds formed during the synthesis process .

Aplicaciones Científicas De Investigación

Enalaprilat has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study ACE inhibition and its effects on blood pressure regulation.

Biology: Investigated for its role in modulating the renin-angiotensin-aldosterone system (RAAS).

Medicine: Used in the treatment of hypertension, heart failure, and diabetic nephropathy. .

Industry: Employed in the development of new ACE inhibitors and related pharmaceuticals

Comparación Con Compuestos Similares

Captopril: The first ACE inhibitor, containing a thiol group instead of a carboxylic acid group.

Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Ramipril: A prodrug that is converted to its active form, ramiprilat, which inhibits ACE

Comparison:

Captopril vs. Enalaprilat: Captopril has a thiol group, which can cause side effects like a metallic taste and skin rashes.

Lisinopril vs. Enalaprilat: Lisinopril is more hydrophilic and has a longer half-life, allowing for once-daily dosing.

Ramipril vs. Enalaprilat: Both are prodrugs, but ramipril is more lipophilic, leading to better tissue penetration and a longer duration of action.

Enalaprilat stands out due to its potent ACE inhibition and intravenous administration, making it suitable for acute management of hypertension when oral administration is not feasible.

Propiedades

| Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume | |

Número CAS |

84680-54-6 |

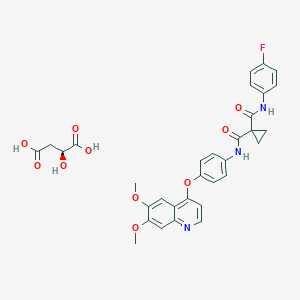

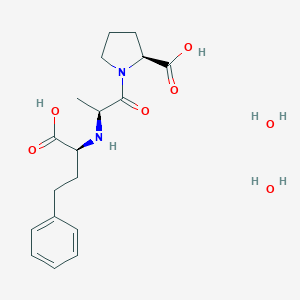

Fórmula molecular |

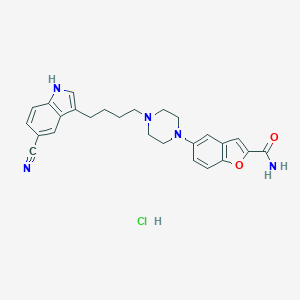

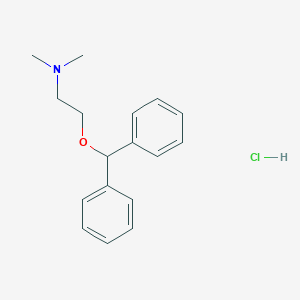

C18H26N2O6 |

Peso molecular |

366.4 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C18H24N2O5.H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);1H2/t12-,14-,15-;/m0./s1 |

Clave InChI |

MFNXXPRUKGSARH-XJPBFQKESA-N |

SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O |

SMILES isomérico |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O |

SMILES canónico |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O |

Apariencia |

Assay:≥98%A crystalline solid |

melting_point |

148 - 151 °C |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

76420-72-9 (anhydrous) |

Sinónimos |

1-(N-((S)-1-Carboxy-3-phenylpropyl)-L-alanyl)-L-proline dihydrate Enalaprilat Enalaprilat Anhydrous Enalaprilat Citrate, Anhydrous Enalaprilat Dihydrate Enalaprilat, (R)-Isomer, Anhydrous Enalaprilic Acid MK 422 MK-422 MK422 Pres iv Vasotec Xanef |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.